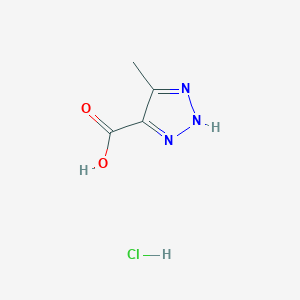

5-Methyl-2H-1,2,3-triazole-4-carboxylic acid HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methyl-2H-triazole-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2.ClH/c1-2-3(4(8)9)6-7-5-2;/h1H3,(H,8,9)(H,5,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTTLOCJSSSEPGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNN=C1C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis and characterization of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid HCl

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,2,3-Triazole Scaffold

Nitrogen-containing heterocycles are fundamental building blocks in medicinal chemistry, with over 59% of FDA-approved small-molecule drugs featuring such a structure.[1] Among these, the 1,2,3-triazole ring has emerged as a "privileged scaffold" due to its unique combination of chemical and physical properties.[2][3][4] This five-membered aromatic ring, composed of three nitrogen and two carbon atoms, is remarkably stable to metabolic degradation, hydrolysis, and oxidative or reductive conditions.[5][6] Its significant dipole moment and capacity to act as a hydrogen bond acceptor allow it to mimic other functional groups, such as amides, esters, and various heterocycles, making it a valuable bioisostere in drug design.[2][3]

This guide provides a comprehensive overview of the synthesis and characterization of a key derivative, This compound (C₄H₅N₃O₂·HCl). This molecule is a versatile building block, incorporating the stable triazole core with a carboxylic acid handle, which allows for further chemical modification to create libraries of compounds for drug discovery and materials science applications.

Part 1: Strategic Synthesis via 1,3-Dipolar Cycloaddition

The cornerstone of 1,2,3-triazole synthesis is the Huisgen 1,3-dipolar cycloaddition, a reaction between an azide and an alkyne.[7][8] While the thermal, uncatalyzed version of this reaction often results in a mixture of 1,4- and 1,5-disubstituted regioisomers, the advent of "click chemistry" has provided powerful catalytic methods to control the outcome with high precision.[7]

The Causality of Catalyst Selection: Achieving Regioselectivity

The choice of catalyst is paramount for dictating the regioselectivity of the cycloaddition.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent "click" reaction, almost exclusively yielding the 1,4-disubstituted triazole isomer. The mechanism involves the in-situ formation of a copper acetylide, which then reacts with the azide.

-

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast, ruthenium catalysts, such as Cp*RuCl(PPh₃)₂, direct the reaction to favor the 1,5-disubstituted isomer.[9]

For the synthesis of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid, where the substituents are adjacent, the reaction is effectively a [3+2] cycloaddition to form a 4,5-disubstituted ring. A common and efficient strategy involves the reaction of an azide with an activated alkyne, such as a β-ketoester, which can then be further manipulated.

Proposed Synthetic Pathway

A logical and field-proven approach to the target molecule involves a two-step process starting from readily available commercial reagents: sodium azide and ethyl acetoacetate.

-

Step 1: Cycloaddition to form the Triazole Ester. The reaction between an azide and ethyl acetoacetate (a β-ketoester) provides a direct route to the 4-carboxyethyl-5-methyl-1,2,3-triazole core.[10][11] This reaction is typically base-catalyzed.

-

Step 2: Hydrolysis and Salt Formation. The resulting ethyl ester is hydrolyzed to the corresponding carboxylic acid using acidic conditions. The use of hydrochloric acid serves the dual purpose of catalyzing the hydrolysis and forming the final hydrochloride salt, which can improve the compound's stability and solubility in aqueous media.

Caption: Synthetic workflow for the target compound.

Experimental Protocol

Disclaimer: This protocol is a representative procedure and should be adapted and optimized with appropriate laboratory safety precautions.

Step 1: Synthesis of Ethyl 5-methyl-2H-1,2,3-triazole-4-carboxylate

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium azide (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).

-

Causality: DMF is an excellent polar aprotic solvent that effectively dissolves the azide salt and the organic starting material.

-

-

Addition of Alkyne Precursor: To the stirred solution, add ethyl acetoacetate (1.0 eq) dropwise at room temperature.

-

Reaction: Add a base, such as triethylamine or potassium carbonate (1.2 eq), to the mixture. Heat the reaction to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC).

-

Causality: The base facilitates the deprotonation of the active methylene group in ethyl acetoacetate, promoting the cyclization reaction. Heating provides the necessary activation energy.

-

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. Acidify carefully with dilute HCl to neutralize the excess base. The product may precipitate or can be extracted with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Step 2: Hydrolysis to this compound

-

Hydrolysis Reaction: Dissolve the purified ethyl ester from Step 1 in a mixture of ethanol and concentrated hydrochloric acid (e.g., 6M HCl).

-

Reflux: Heat the mixture to reflux for several hours, again monitoring by TLC until the starting material is consumed.

-

Causality: The strong acidic conditions and heat facilitate the hydrolysis of the ethyl ester to the carboxylic acid.

-

-

Isolation: Cool the reaction mixture. The product, being an HCl salt, may precipitate upon cooling. If not, remove the solvent under reduced pressure.

-

Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the final product as a crystalline solid.

Part 2: Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and analytical techniques provides a self-validating system.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most definitive method for structural elucidation of organic molecules.[12]

-

¹H NMR: The spectrum is expected to show a characteristic singlet for the methyl (CH₃) protons around 2.3-2.6 ppm. The acidic proton of the carboxylic acid (COOH) will appear as a broad singlet at a downfield chemical shift (>10 ppm). The NH proton on the triazole ring will also be a broad singlet, its position being highly dependent on the solvent and concentration.

-

¹³C NMR: The spectrum will confirm the presence of all four carbon atoms. Key signals include the methyl carbon (~10-15 ppm), the two triazole ring carbons (~130-150 ppm), and the carbonyl carbon of the carboxylic acid (~160-170 ppm).

-

2D NMR: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign the connectivity, for instance, by showing a correlation between the methyl protons and the C5 carbon of the triazole ring.[13][14]

-

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized compound.[15]

-

Methodology: Electrospray ionization (ESI) is a suitable technique for this polar, acidic molecule.

-

Expected Results: In positive ion mode (ESI+), the expected peak would be the protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) corresponding to the free base (C₄H₅N₃O₂), which has a molecular weight of 127.10 g/mol .[16][17][18] High-resolution mass spectrometry (HRMS) can confirm the elemental formula to within a few parts per million.[19]

-

Fragmentation: A characteristic fragmentation pattern for 1,2,3-triazoles is the loss of a neutral nitrogen molecule (N₂, 28 Da), which can be a diagnostic peak in the MS/MS spectrum.[20]

-

Analytical and Physical Characterization

-

Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and nitrogen. The experimental values must align with the theoretical values calculated for the molecular formula C₄H₅N₃O₂ to confirm elemental purity.

-

Melting Point (MP): A sharp and defined melting point range is a strong indicator of the compound's purity.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. Expect to see a broad absorption band for the O-H stretch of the carboxylic acid (2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and N-H stretching bands.

Summary of Expected Characterization Data

| Technique | Parameter | Expected Result |

| ¹H NMR | Chemical Shift (δ) | ~2.5 ppm (s, 3H, CH₃); >10 ppm (br s, 1H, COOH); variable (br s, 1H, NH) |

| ¹³C NMR | Chemical Shift (δ) | ~10-15 ppm (CH₃); ~130-150 ppm (Triazole C4, C5); ~160-170 ppm (C=O) |

| Mass Spec (ESI+) | [M+H]⁺ of free base | m/z ≈ 128.05 |

| Elemental Analysis | % Composition | C: 37.80%, H: 3.97%, N: 33.06% (for C₄H₅N₃O₂) |

| FT-IR | Wavenumber (cm⁻¹) | ~1700 (C=O stretch); 2500-3300 (broad O-H stretch) |

Part 3: Applications in Research and Drug Development

The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, found in drugs with anticancer, anti-HIV, and antimicrobial properties.[4][21][22] The title compound, 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid, serves as a highly valuable and versatile intermediate for creating novel molecular architectures.

Caption: Derivatization pathways for the title compound.

-

Amide Coupling: The carboxylic acid is readily converted into a wide array of amides by coupling with various amines. This is one of the most common transformations in medicinal chemistry to explore structure-activity relationships (SAR).

-

Esterification: Reaction with alcohols yields esters, which can act as prodrugs or modulate the pharmacokinetic properties of a molecule.

-

Linker Chemistry: The triazole ring itself is often used as a stable linker to connect two different pharmacophores, and the carboxylic acid provides a convenient attachment point for one of these fragments.[3]

Conclusion

This compound is a valuable heterocyclic building block whose synthesis is rooted in the principles of modern catalytic chemistry. The regioselective formation of the triazole core, followed by straightforward functional group manipulation, provides an efficient route to this compound. Its identity and purity are unequivocally confirmed through a suite of standard and advanced characterization techniques, including NMR spectroscopy and mass spectrometry. As a versatile intermediate, it offers researchers and drug development professionals a reliable starting point for the synthesis of novel compounds with significant potential in medicine and materials science.

References

- Regioselective Rapid Synthesis of Fully Substituted 1,2,3-Triazoles Mediated by Propargyl Cations.

- Regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles 140...

- An Overview of Synthetic Approaches towards 1,2,3-Triazoles.

- Synthesis and NMR characterization of 1H-1,2,3-triazole deriv

- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers.

- Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal.

- Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism.

- 1,3-Dipolar cycloaddition. Wikipedia.

- Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical P

- 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Organic & Biomolecular Chemistry (RSC Publishing).

- A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. NIH.

- Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers.

- NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.

- 1,2,3-Triazole - Optional[1H NMR] - Spectrum. SpectraBase.

- 5-methyl-2H-1,2,3-triazole-4-carboxylic acid. ChemSynthesis.

- A Researcher's Guide to Mass Spectrometry Analysis of Synthesized Triazole Compounds. Benchchem.

- Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients.

- 5-methyl-2h-1,2,3-triazole-4-carboxylic acid. PubChemLite.

- Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. PMC - NIH.

- 5-methyl-2H-1,2,3-triazole-4-carboxylic acid | C4H5N3O2 | CID 4436040. PubChem.

- Recent Developments Towards the Synthesis of Triazole Deriv

- Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Deriv

- Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. MDPI.

- Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosph

- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH.

- 832737-27-6|5-Methyl-2H-1,2,3-triazole-4-carboxylic acid. BLDpharm.

- Triazoles: a privileged scaffold in drug design and novel drug discovery. DOI.

- 2-(4-fluorophenyl)-5-methyl-2h-1,2,3-triazole-4-carboxylic acid. Sigma-Aldrich.

- Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters.

- Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. PMC - PubMed Central.

- A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applic

- An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. MDPI.

- Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 6. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. thieme-connect.com [thieme-connect.com]

- 8. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]

- 13. 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. dspace.ncl.res.in [dspace.ncl.res.in]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chemsynthesis.com [chemsynthesis.com]

- 17. PubChemLite - 5-methyl-2h-1,2,3-triazole-4-carboxylic acid (C4H5N3O2) [pubchemlite.lcsb.uni.lu]

- 18. 5-methyl-2H-1,2,3-triazole-4-carboxylic acid | C4H5N3O2 | CID 4436040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 21. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Spectroscopic Characterization of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid HCl

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Spectroscopic Landscape of a Novel Triazole

In the realm of modern medicinal chemistry and drug discovery, the 1,2,3-triazole moiety stands as a cornerstone scaffold. Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding have cemented its role in the development of novel therapeutic agents. This guide focuses on a specific, yet significant, member of this family: 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid hydrochloride. While comprehensive experimental spectroscopic data for this particular salt is not extensively available in public-domain literature, this document serves as an in-depth technical guide, leveraging established principles of spectroscopy and data from closely related analogues to predict and interpret its spectral characteristics.

As Senior Application Scientists, our goal is not merely to present data, but to illuminate the underlying principles and experimental logic. This guide is structured to provide a robust framework for researchers to approach the characterization of this and similar novel compounds, ensuring scientific integrity and fostering a deeper understanding of the "why" behind the "how."

Molecular Structure and its Spectroscopic Implications

The structure of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid HCl presents a fascinating interplay of functional groups that directly influence its spectroscopic signature. The molecule comprises a five-membered triazole ring, a methyl group, a carboxylic acid, and is salified with hydrochloric acid. The triazole ring itself is an aromatic heterocycle with three nitrogen atoms, creating a unique electronic environment. The presence of the carboxylic acid introduces characteristic vibrational modes and acidic protons, while the methyl group provides a simple aliphatic signature. The HCl salt form will primarily influence the protonation state of the molecule, which is crucial for interpreting NMR and IR spectra.

Below is a diagram illustrating the logical workflow for the complete spectroscopic characterization of the title compound.

Caption: Workflow for the synthesis and spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) would exhibit three distinct signals:

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale and Key Insights |

| ~14-16 | Broad Singlet | 1H | Carboxylic Acid (COOH) & NH | The acidic protons of the carboxylic acid and the N-H of the triazole ring are expected to be highly deshielded and may exchange, appearing as a single broad peak. In D₂O, this peak would disappear due to H-D exchange, providing definitive evidence for its assignment. |

| ~2.4-2.6 | Singlet | 3H | Methyl (CH₃) | The methyl group attached to the triazole ring is expected to appear as a sharp singlet in this region. Its chemical shift is influenced by the electron-withdrawing nature of the heterocyclic ring. |

| Variable | Broad Singlet | 1H | N-H of Triazole | The proton on one of the triazole nitrogens will be present. Its chemical shift can be highly variable and is influenced by solvent, concentration, and temperature due to hydrogen bonding and proton exchange. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show four signals corresponding to the four unique carbon atoms in the molecule:

| Predicted Chemical Shift (ppm) | Assignment | Rationale and Key Insights |

| ~160-165 | Carboxylic Acid (C=O) | The carbonyl carbon of the carboxylic acid is typically found in this downfield region due to the strong deshielding effect of the two oxygen atoms. |

| ~140-150 | C5 of Triazole | The carbon atom of the triazole ring bearing the methyl group. Its chemical shift is influenced by the adjacent nitrogen atoms. |

| ~130-140 | C4 of Triazole | The carbon atom of the triazole ring attached to the carboxylic acid group. |

| ~10-15 | Methyl (CH₃) | The methyl carbon will appear in the upfield region, characteristic of sp³ hybridized carbons. |

Advanced NMR Experiments: Confirming Connectivity

To unequivocally assign the ¹H and ¹³C signals and confirm the molecular structure, a suite of 2D NMR experiments is indispensable:

-

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment would show a correlation between the methyl protons (~2.4-2.6 ppm) and the methyl carbon (~10-15 ppm).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for establishing the connectivity across the molecule. Key expected correlations include:

-

The methyl protons to both C4 and C5 of the triazole ring.

-

The N-H proton to C4 and C5 of the triazole ring.

-

The carboxylic acid proton to C4 of the triazole ring and the carbonyl carbon.

-

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time will be necessary.

-

2D NMR Acquisition: Perform standard HMQC and HMBC experiments to establish connectivities.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted Key IR Absorptions

The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid and the triazole ring.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Description and Significance |

| 2500-3300 (very broad) | O-H stretch (Carboxylic Acid) | This very broad and strong absorption is a hallmark of a hydrogen-bonded carboxylic acid.[1] |

| ~3100-3200 | N-H stretch (Triazole) | A moderate to sharp peak in this region is expected for the N-H stretch of the triazole ring. |

| ~1700-1730 | C=O stretch (Carboxylic Acid) | A strong, sharp absorption corresponding to the carbonyl group of the carboxylic acid. Its position can be influenced by hydrogen bonding. |

| ~1400-1600 | C=N and N=N stretches (Triazole Ring) | A series of medium to strong absorptions in this region are characteristic of the stretching vibrations of the triazole ring. |

| ~1200-1300 | C-O stretch (Carboxylic Acid) | A medium intensity band associated with the carbon-oxygen single bond of the carboxylic acid. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the most common method is to prepare a KBr (potassium bromide) pellet. Mix a small amount of the sample with dry KBr powder and press it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum of the pure KBr pellet or the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns.

Predicted Mass Spectrum

For 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid (free base, C₄H₅N₃O₂), the molecular weight is 127.10 g/mol .[2]

-

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, a peak at m/z = 127 would correspond to the molecular ion of the free base.

-

Protonated Molecule ([M+H]⁺): Using a soft ionization technique like electrospray ionization (ESI), the most prominent peak would likely be the protonated molecule at m/z = 128.

-

Key Fragmentation Pathways:

-

Loss of CO₂: A common fragmentation for carboxylic acids is the loss of carbon dioxide (44 Da), which would result in a fragment at m/z = 83.

-

Loss of H₂O: Loss of water (18 Da) from the molecular ion is also a possibility, leading to a fragment at m/z = 109.

-

Cleavage of the Triazole Ring: The triazole ring can also undergo characteristic fragmentation, although these pathways can be complex.

-

Below is a diagram illustrating a potential fragmentation pathway.

Sources

A Technical Guide to the Chemical Properties and Stability of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid

Executive Summary

This guide provides an in-depth analysis of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. While specific experimental data for its hydrochloride salt (HCl) form is not extensively available in public literature, this document synthesizes foundational knowledge of the parent molecule with established principles of triazole chemistry to offer a robust scientific overview. We will explore the core physicochemical properties, inherent stability characteristics, potential degradation pathways, and best practices for experimental evaluation. The protocols detailed herein are designed as self-validating systems, providing researchers with the framework to generate reliable data for this molecule and its derivatives.

Core Molecular Profile

5-Methyl-2H-1,2,3-triazole-4-carboxylic acid belongs to a class of nitrogen-rich heterocycles that are foundational building blocks in pharmaceutical development. The 1,2,3-triazole ring is renowned for its exceptional chemical stability, often being considered an inert linker in complex molecules.[1][2] Its incorporation can enhance drug properties such as target binding and metabolic resistance. The presence of both a methyl group and a carboxylic acid group provides distinct electronic and functional characteristics, influencing solubility, acidity, and intermolecular interactions.

Chemical Structure

The molecular structure consists of a five-membered 1,2,3-triazole ring substituted with a methyl group at the C5 position and a carboxylic acid at the C4 position. The "2H" designation indicates the tautomeric form where the proton resides on the nitrogen at the 2-position of the ring.

Caption: Chemical structure of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid.

Physicochemical Properties

Quantitative experimental data for this specific molecule is sparse in publicly accessible literature. The following table summarizes available information and provides context based on related structures. The hydrochloride (HCl) designation typically implies the compound is supplied in an acidic medium, which is critical for assessing its solubility and stability, rather than indicating the formation of a stable acid-acid salt.

| Property | Value / Information | Source / Justification |

| Molecular Formula | C₄H₅N₃O₂ | PubChem[3] |

| Molecular Weight | 127.10 g/mol | PubChem[3][4] |

| IUPAC Name | 5-methyl-2H-1,2,3-triazole-4-carboxylic acid | PubChem[3] |

| CAS Number | 832737-27-6 | PubChem[3][4] |

| Melting Point | Data not publicly available. | ChemSynthesis[5] |

| pKa | Data not publicly available. | The carboxylic acid group suggests acidic properties. A related 5-hydroxy-1,2,3-triazole showed a pKa of 4.2, similar to other carboxylic acids.[6] |

| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF) and aqueous bases. | General principle for acidic organic compounds. The use of acid/base chemistry can aid in purification by forming more soluble salts.[7] |

Chemical Stability and Degradation Profile

The stability of an active pharmaceutical ingredient (API) is a critical parameter affecting its safety, potency, and shelf-life.[8] The 1,2,3-triazole core is exceptionally robust due to its aromaticity and high nitrogen content.[9] It is generally resistant to hydrolysis, oxidation, and reduction.[1] Therefore, any potential degradation is most likely to involve the carboxylic acid functional group.

-

pH-Dependent Stability (Hydrolysis): The triazole ring itself is stable across a wide pH range.[1][9] Under harsh acidic or basic conditions, the primary risk would be decarboxylation, although this typically requires elevated temperatures.

-

Thermal Stability: Triazole derivatives often exhibit good thermal stability.[10] Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended to determine the precise decomposition temperature and identify any thermally induced transformations.

-

Photostability: While the core ring is stable, prolonged exposure to high-intensity UV light could potentially initiate radical reactions or decarboxylation. Photostability testing according to ICH Q1B guidelines is necessary to confirm this.

-

Oxidative Stability: The compound is expected to be largely stable to mild oxidizing agents due to the electron-deficient nature of the triazole ring.[9] Forced degradation with strong oxidants like hydrogen peroxide should be conducted to confirm and identify any potential minor degradation products.[11]

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of the molecule.[11] This protocol outlines a systematic approach compliant with ICH guidelines.

Workflow for Forced Degradation

The following workflow provides a logical sequence for conducting a comprehensive forced degradation study.

Caption: Workflow for a comprehensive forced degradation study.

Step-by-Step Methodology

Objective: To assess the stability of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid under various stress conditions.

-

Preparation of Stock Solution:

-

Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a 1.0 mg/mL stock solution.

-

Causality: Using a stock solution ensures accurate and consistent dispensing of the compound into different stress conditions.

-

-

Acid Hydrolysis:

-

Transfer 1 mL of the stock solution into a vial and add 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

-

Incubate the vial in a water bath at 80°C.

-

Withdraw aliquots at predefined time points (e.g., 2, 8, 24 hours).

-

Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH before dilution and analysis.

-

Causality: Elevated temperature accelerates potential acid-catalyzed reactions like decarboxylation, revealing liabilities that are not apparent at room temperature.[11]

-

-

Base Hydrolysis:

-

Follow the procedure for acid hydrolysis, but use 0.1 M NaOH and maintain the reaction at room temperature.

-

Neutralize aliquots with 0.1 M HCl.

-

Causality: Base hydrolysis assesses susceptibility to nucleophilic attack. Room temperature is often sufficient for base-labile groups; significant degradation may occur rapidly.[8]

-

-

Oxidative Degradation:

-

Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.

-

Keep at room temperature and protect from light.

-

Analyze aliquots at specified time points.

-

Causality: 3% H₂O₂ is a standard reagent for simulating oxidative stress and identifying potential oxidation-prone sites on the molecule.[11]

-

-

Thermal Degradation:

-

Place a sample of the solid compound in a stability chamber at 80°C.

-

Simultaneously, incubate a vial of the stock solution at 80°C.

-

Analyze samples at specified time points.

-

Causality: This test distinguishes between solid-state stability and stability in solution, which is crucial for formulation and storage decisions.[11]

-

-

Photostability:

-

Expose both solid compound and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified by ICH Q1B guidelines.

-

A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

-

Causality: The control samples are critical to differentiate between degradation caused by light versus thermal effects from the light source.

-

-

Sample Analysis:

-

For each time point, dilute the stressed sample to a final concentration of ~0.1 mg/mL with the mobile phase.

-

Analyze using a validated stability-indicating HPLC method (see Section 4.0).

-

Self-Validation: The method must be able to resolve the parent peak from all significant degradation products, ensuring the trustworthiness of the stability data.

-

Analytical Methodology: Stability-Indicating HPLC-UV Method

A robust high-performance liquid chromatography (HPLC) method is paramount for accurately quantifying the parent compound and separating it from any potential degradants.

Recommended HPLC-UV Protocol

-

Instrumentation: HPLC system with a UV/Photodiode Array (PDA) detector.

-

Column: C18 reverse-phase column (e.g., Phenomenex C18, 250 mm x 4.6 mm, 5 µm).[12]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

-

0-5 min: 5% B

-

5-25 min: 5% to 95% B

-

25-30 min: 95% B

-

30-31 min: 95% to 5% B

-

31-35 min: 5% B

-

-

Flow Rate: 1.0 mL/min.[12]

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 238 nm or determined by PDA scan of the parent compound.[12]

-

Rationale for Method Choices:

-

Reverse-Phase C18: This is the workhorse for separating small polar to moderately nonpolar organic molecules.

-

Formic Acid: Provides good peak shape for the acidic analyte by suppressing the ionization of the carboxylic acid group.

-

Gradient Elution: Ensures that both the polar parent compound and potentially more nonpolar degradation products are eluted with good resolution within a reasonable runtime.

-

PDA Detector: Crucial for a stability-indicating method as it allows for peak purity analysis, confirming that the parent peak is not co-eluting with any degradants.

-

Safe Handling and Storage Recommendations

Adherence to proper safety protocols is essential when working with any chemical intermediate.[13]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat to prevent skin and eye contact.[13][14]

-

Ventilation: Handle the compound in a well-ventilated area or within a chemical fume hood to minimize inhalation exposure.[13]

-

Storage Conditions: Store the compound in a tightly sealed container in a cool, dry place, protected from direct sunlight and sources of heat.[13][14] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability to prevent moisture absorption and potential contamination.[13]

-

Hazard Profile (GHS): Based on data for the parent compound, it is classified as harmful if swallowed and causes skin and serious eye irritation.[3] Refer to the specific Safety Data Sheet (SDS) from the supplier for complete handling information.

Conclusion

5-Methyl-2H-1,2,3-triazole-4-carboxylic acid is a compound built upon a highly stable heterocyclic core. Its primary chemical liabilities are associated with the carboxylic acid functional group. While specific experimental data remains limited, the principles and protocols outlined in this guide provide a comprehensive framework for researchers to thoroughly characterize its stability profile. By employing systematic forced degradation studies and validated stability-indicating analytical methods, drug development professionals can confidently assess the suitability of this molecule for further investigation and formulate it into stable, safe, and effective products.

References

- Smolecule. (2023). 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)-.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Safe Handling and Storage of 1-Phenyl-3-Hydroxy-1,2,4-Triazole: Best Practices for Chemical Intermediates.

- Kamkhede, D.B. & Solanki, P.R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate.

- MedCrave online. (2016). Forced Degradation Studies.

-

5-Methyl-2H-[9][12][13]triazole-4-carboxylic acid. Available at:

- PubChem. 5-methyl-2H-1,2,3-triazole-4-carboxylic acid.

- ChemSynthesis. (2025). 5-methyl-2H-1,2,3-triazole-4-carboxylic acid.

- RSC Publishing. (2019). Synthesis, characterization and chemical degradation of poly(ester-triazole)s derived from D-galactose.

- Forced Degradation – A Review. (2022). Volume 47- Issue 3.

- Wu, H., et al. (2025). Biodegradation mechanism of 1H-1,2,4-Triazole by a newly isolated strain Shinella sp. NJUST26. ResearchGate.

- BLDpharm. 832737-27-6|5-Methyl-2H-1,2,3-triazole-4-carboxylic acid.

- Blog. (2025). What are the safety precautions when using Triazole?.

- Benchchem. Overcoming low solubility of triazole derivatives in organic synthesis.

- ACS Publications. Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters.

- NIH. 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid.

- ACS Publications. (2021). Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. The Journal of Organic Chemistry.

- Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring.

- Sigma-Aldrich. 2-(4-fluorophenyl)-5-methyl-2h-1,2,3-triazole-4-carboxylic acid.

-

SciELO. 1H-[9][12][13]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Available at:

- MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis.

- NIH. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC.

Sources

- 1. scielo.br [scielo.br]

- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-methyl-2H-1,2,3-triazole-4-carboxylic acid | C4H5N3O2 | CID 4436040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. labsolu.ca [labsolu.ca]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. biomedres.us [biomedres.us]

- 9. Buy 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)- | 70292-16-9 [smolecule.com]

- 10. orientjchem.org [orientjchem.org]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. What are the safety precautions when using Triazole? - Blog [zbwhr.com]

An In-depth Technical Guide to Lorlatinib (CAS No. 1445951-85-8): Properties, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lorlatinib, identified by CAS number 1445951-85-8 and also known as PF-06463922, is a third-generation, macrocyclic tyrosine kinase inhibitor (TKI).[1][2] It is a highly potent and selective inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1).[1][3] Developed by Pfizer, Lorlatinib was specifically designed to overcome the limitations of earlier generation ALK inhibitors by demonstrating broad-spectrum potency against various ALK resistance mutations and exhibiting excellent penetration of the blood-brain barrier, a critical feature for treating brain metastases.[2][4][5] This guide provides a comprehensive overview of the physicochemical properties, a detailed synthesis protocol, and the mechanism of action of Lorlatinib, tailored for professionals in the field of drug discovery and development.

Physicochemical Properties of Lorlatinib

Lorlatinib is a white to off-white solid with a complex macrocyclic structure.[6] Its physicochemical properties have been optimized to enhance its oral bioavailability and central nervous system (CNS) penetration.[1] A summary of its key properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 1445951-85-8 | - |

| Alternate Names | PF-06463922, Lorbrena | [4] |

| Molecular Formula | C₂₁H₁₉FN₆O₂ | [7] |

| Molecular Weight | 406.41 g/mol | [7] |

| Melting Point | 184-187°C | [6] |

| Solubility | Insoluble in water; ≥20.3 mg/mL in DMSO; ≥5.85 mg/mL in Ethanol | [7] |

| Appearance | A solid | [7] |

| pKa | 6.05 ± 0.40 (Predicted) | [6] |

| LogP | 1.5 | [8] |

Mechanism of Action

Lorlatinib functions as an ATP-competitive inhibitor of both ALK and ROS1 tyrosine kinases.[4] In certain cancers, such as non-small cell lung cancer (NSCLC), chromosomal rearrangements can lead to the formation of fusion proteins like EML4-ALK, resulting in constitutive activation of the kinase and uncontrolled cell proliferation.[5] Lorlatinib binds to the ATP-binding pocket of the ALK and ROS1 kinase domains, preventing the phosphorylation of downstream signaling proteins.[4] This blockade of signal transduction ultimately leads to the inhibition of tumor cell growth and induction of apoptosis in ALK- and ROS1-driven cancer cells.[4]

A key feature of Lorlatinib is its potent activity against a wide range of acquired resistance mutations in the ALK kinase domain that can emerge during treatment with first and second-generation ALK inhibitors.[5] Furthermore, its macrocyclic structure and optimized physicochemical properties allow it to effectively cross the blood-brain barrier, addressing the significant clinical challenge of brain metastases in ALK-positive NSCLC patients.[2][4]

Caption: Convergent synthesis workflow for Lorlatinib.

Experimental Protocol

Part 1: Synthesis of the Aminopyrazole Fragment

-

Bis-bromination of Pyrazole Ester: The starting pyrazole ester is subjected to bis-bromination to activate the desired positions for subsequent reactions.

-

Protected Methylamine Addition: The bis-brominated intermediate is treated with a protected methylamine equivalent in the presence of a strong base like sodium hydride to introduce the methylamino group. [1]3. Conversion to Nitrile: The ester group is then converted to a nitrile through a three-step sequence: ester hydrolysis to the carboxylic acid, conversion to a primary amide, and subsequent dehydration to yield the aminomethyl pyrazole fragment. [1] Part 2: Synthesis of the Aryl Fragment

-

Enantioselective Reduction: A commercially available ketone is enantioselectively reduced to the corresponding chiral secondary alcohol. Biocatalytic methods using ketoreductases have proven to be highly efficient for this transformation on a large scale. [1]2. Pyridine Ether Bond Formation: The chiral alcohol is activated, typically as a methanesulfonate ester, and then undergoes an SN2 displacement with 2-amino-3-hydroxypyridine to form the critical pyridine ether linkage. [1]3. Carbonylation: The aryl iodide is converted to a methyl ester via a palladium-catalyzed carbonylation reaction in the presence of carbon monoxide and methanol. [1]4. Bromination and Protection: The pyridine ring is brominated para to the amino group, followed by bis-Boc protection of the amino group to prevent interference in the subsequent coupling reaction.

-

Miyaura Borylation: The aryl bromide is then converted to the corresponding boronate ester through a Miyaura borylation reaction, preparing it for the Suzuki coupling. [1] Part 3: Final Assembly and Macrocyclization

-

Suzuki Cross-Coupling: The aminopyrazole fragment and the aryl boronate are coupled via a Suzuki reaction. To minimize homocoupling of the aryl boronate, a slow addition of the boronate ester solution to the reaction mixture containing the pyrazole fragment, palladium catalyst, and a base (e.g., CsF) is crucial. [1]2. Deprotection and Hydrolysis: The Boc protecting groups are removed under acidic conditions. This is followed by a nitrile-sparing ester hydrolysis, for instance, using potassium trimethylsilanolate (KOTMS), to yield the linear precursor for macrocyclization. [1]3. Macrolactamization: The final step involves an intramolecular amide bond formation to close the macrocycle. This is typically achieved under high dilution conditions by the slow addition of the linear precursor to a solution containing a peptide coupling reagent, such as HATU, and a base. This minimizes intermolecular side reactions. [1]4. Purification: The crude Lorlatinib is then purified, often by crystallization, to yield the final product with high purity. [1]

Conclusion

Lorlatinib represents a significant advancement in the treatment of ALK-positive NSCLC, particularly for patients who have developed resistance to previous therapies or have brain metastases. Its unique macrocyclic structure, optimized physicochemical properties, and potent, broad-spectrum activity against ALK and its mutants underscore the power of structure-based drug design. The complex yet elegant synthesis of Lorlatinib highlights key transformations in modern medicinal chemistry, providing a valuable case study for researchers in the field. This guide has provided a detailed overview of its properties, mechanism of action, and synthesis, offering a valuable resource for scientists and professionals in drug development.

References

-

Johnson, T. W., Richardson, P. F., Bailey, S., et al. (2014). Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h]-[4]benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a Macrocyclic Inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 (ROS1) with Preclinical Brain Exposure and Broad-Spectrum Potency against ALK-Resistant Mutations. Journal of Medicinal Chemistry, 57(11), 4720–4744. [Link]

-

Zou, H. Y., Li, Q., Engstrom, L. D., et al. (2015). PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations. Proceedings of the National Academy of Sciences, 112(11), 3493–3498. [Link]

-

PubChem. (n.d.). Lorlatinib. National Center for Biotechnology Information. [Link]

-

U.S. Food and Drug Administration. (2017). NDA 210868 Orig1s000, Clinical Pharmacology and Biopharmaceutics Review(s). [Link]

-

Flick, A. C., Leverett, C. A., Ding, H. X., et al. (2020). Synthetic Approaches to New Drugs Approved during 2018. Journal of Medicinal Chemistry, 63(19), 10652–10704. [Link]

Sources

An In-depth Technical Guide to the Structural Analysis of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the structural analysis of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. While direct experimental data for this specific hydrochloride salt is not extensively available in public literature, this document synthesizes information from closely related analogs and foundational chemical principles to present a robust analytical framework. By leveraging established spectroscopic and crystallographic data of similar triazole derivatives, we offer a scientifically grounded guide to understanding its molecular architecture. This paper will delve into the characteristic spectroscopic signatures (NMR, IR, Mass Spectrometry) and predict the crystallographic properties, providing researchers with a detailed reference for the characterization of this and similar molecules.

Introduction: The Significance of Triazole Moieties in Drug Discovery

The 1,2,3-triazole ring is a prominent scaffold in modern medicinal chemistry, valued for its unique physicochemical properties. Triazoles are five-membered heterocyclic rings containing three nitrogen atoms. They are often employed as bioisosteres for amide bonds, esters, and other functional groups, offering improved metabolic stability and pharmacokinetic profiles.[1][2] The inherent properties of the triazole ring, such as its strong dipole moment, ability to participate in hydrogen bonding, and pi-stacking interactions, make it a versatile component in the design of novel therapeutic agents.[3] These compounds have demonstrated a wide array of biological activities, including anticancer, antifungal, antiviral, and antibacterial properties.[2]

5-Methyl-2H-1,2,3-triazole-4-carboxylic acid hydrochloride is a derivative that combines the stable triazole core with a carboxylic acid group, enhancing its potential for forming ionic interactions and improving solubility. The methyl group provides a point for steric and electronic modulation. The hydrochloride salt form is often utilized to improve the handling and bioavailability of parent compounds. A thorough understanding of its three-dimensional structure is paramount for elucidating its mechanism of action and for structure-based drug design.

Synthesis and Molecular Structure

The synthesis of 5-methyl-1,2,3-triazole-4-carboxylic acid derivatives can be achieved through various synthetic routes, often involving cycloaddition reactions. A common method is the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne. For the target molecule, this could involve the reaction of an appropriate azide with ethyl acetoacetate, followed by hydrolysis of the resulting ester.[4] The formation of the hydrochloride salt is then achieved by treating the free acid with hydrochloric acid.

Below is a generalized workflow for the synthesis and structural elucidation of the title compound.

Caption: Generalized workflow for the synthesis and structural analysis of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid hydrochloride.

Spectroscopic Characterization

Spectroscopic techniques are fundamental in elucidating the molecular structure of novel compounds. This section outlines the expected spectroscopic data for 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid hydrochloride based on the analysis of its functional groups and comparison with related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the N-H proton of the triazole ring, and the carboxylic acid proton.

-

Methyl Protons (-CH₃): A singlet integrating to three protons, likely in the range of δ 2.2-2.5 ppm.

-

Triazole N-H Proton: A broad singlet, the chemical shift of which will be highly dependent on the solvent and concentration. In the hydrochloride salt, protonation of one of the triazole nitrogens would lead to a downfield shift and potentially broader signal.

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically in the downfield region (δ 10-13 ppm).

¹³C NMR: The carbon NMR spectrum will provide insights into the carbon environment.

-

Methyl Carbon (-CH₃): An upfield signal around δ 10-15 ppm.

-

Triazole Ring Carbons (C4 and C5): Two distinct signals in the aromatic region, typically between δ 120-150 ppm.

-

Carboxylic Carbon (-COOH): A downfield signal in the range of δ 160-175 ppm.

Protonation of the triazole ring in the hydrochloride salt is expected to induce downfield shifts for the adjacent carbon atoms due to the increased positive charge density.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ | 2.2 - 2.5 | Singlet | 3H |

| N-H (Triazole) | Variable (Broad) | Singlet | 1H |

| -COOH | 10 - 13 (Broad) | Singlet | 1H |

Table 1: Predicted ¹H NMR data for 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid.

| Carbon | Expected Chemical Shift (δ, ppm) |

| -CH₃ | 10 - 15 |

| C4 (Triazole) | 120 - 140 |

| C5 (Triazole) | 140 - 150 |

| -COOH | 160 - 175 |

Table 2: Predicted ¹³C NMR data for 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

N-H Stretch (Triazole): A moderate to broad band around 3100-3300 cm⁻¹. In the hydrochloride salt, N-H⁺ stretching bands may also be observed.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1750 cm⁻¹.

-

C=N and C=C Stretches (Triazole Ring): Absorptions in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For the free acid (C₄H₅N₃O₂), the expected molecular weight is approximately 127.10 g/mol .[5] In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at m/z 128.1.

Common fragmentation pathways for triazole carboxylic acids include the loss of the carboxylic acid group (a neutral loss of 45 Da) and decarboxylation (a neutral loss of 44 Da).

Crystallographic Analysis

While the crystal structure for 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid hydrochloride is not publicly available, we can infer its likely solid-state arrangement based on the crystal structures of similar compounds such as 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid and 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid.[3][4]

Key Predicted Features:

-

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly probable that the molecules will form dimeric structures through hydrogen bonding between the carboxylic acid moieties, a common motif in carboxylic acids.[4] The triazole ring nitrogens can also act as hydrogen bond acceptors. In the hydrochloride salt, the chloride ion will likely participate in the hydrogen bonding network.

-

Molecular Packing: The planar triazole rings are likely to engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice.

-

Tautomerism: The 2H-tautomer is specified, but the possibility of other tautomers existing in the solid state should be considered, as the proton can potentially reside on different nitrogen atoms of the triazole ring. X-ray crystallography would be the definitive technique to establish the predominant tautomer in the crystal.

Sources

- 1. 832737-27-6|5-Methyl-2H-1,2,3-triazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. scielo.br [scielo.br]

- 3. 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-methyl-2H-1,2,3-triazole-4-carboxylic acid | C4H5N3O2 | CID 4436040 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid: From Historical Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability, hydrogen bonding capabilities, and dipole moment, which facilitate strong interactions with biological targets.[1] Among the vast family of triazole derivatives, 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid stands out as a versatile building block in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its discovery, historical context, synthesis, and applications, with a particular focus on its relevance to drug development.

Historical Perspective: The Genesis of a Versatile Heterocycle

The story of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid is intrinsically linked to the broader history of 1,2,3-triazole synthesis. The foundational work in this area dates back to the early 20th century with the pioneering research of Otto Dimroth. In what is now known as the Dimroth rearrangement, he explored the synthesis of 5-amino-1,2,3-triazoles and their interconversions, laying the groundwork for the synthesis of a wide array of triazole derivatives.[2][3]

While a specific first synthesis of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid is not prominently documented, its conceptual origins can be traced to the reaction between azides and β-ketoesters. This type of condensation reaction has been a cornerstone of heterocyclic chemistry for over a century.

Synthesis of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid: A Practical Approach

The most common and practical laboratory synthesis of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid involves a two-step process starting from readily available reagents: ethyl acetoacetate and an azide source, typically sodium azide. The reaction proceeds via the formation of an intermediate ester, which is subsequently hydrolyzed to yield the final carboxylic acid.

Experimental Protocol: Synthesis of Ethyl 5-Methyl-1H-1,2,3-triazole-4-carboxylate

This procedure is adapted from established methods for the synthesis of substituted 1,2,3-triazole-4-carboxylates.[4]

Materials:

-

Ethyl acetoacetate

-

Sodium azide

-

Diethylamine

-

Dimethyl sulfoxide (DMSO)

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (1.0 eq) and sodium azide (1.2 eq) in DMSO.

-

To this solution, add diethylamine (0.2 eq) as a basic catalyst.

-

Heat the reaction mixture to 90 °C and stir for 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

-

Acidify the aqueous solution with 2M hydrochloric acid to a pH of ~3-4.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Experimental Protocol: Hydrolysis to 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid

Materials:

-

Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate

-

Sodium hydroxide

-

Ethanol

-

Water

-

Hydrochloric acid

Procedure:

-

Dissolve the purified ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (2.0 eq) in water.

-

Reflux the reaction mixture for 4-6 hours, monitoring the disappearance of the starting material by TLC.

-

After the hydrolysis is complete, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify to pH 2-3 with concentrated hydrochloric acid.

-

The resulting precipitate of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.

Reaction Mechanism

The synthesis proceeds through a base-catalyzed condensation of the enolate of ethyl acetoacetate with the azide ion, followed by an intramolecular cyclization and subsequent dehydration to form the triazole ring.

Caption: Synthetic pathway for 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid.

Physicochemical and Spectroscopic Data

A comprehensive characterization of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid is crucial for its use in further synthetic applications.

| Property | Value | Reference |

| Molecular Formula | C₄H₅N₃O₂ | [5] |

| Molecular Weight | 127.10 g/mol | [5] |

| Appearance | White to off-white solid | |

| CAS Number | 832737-27-6 | [5] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons around δ 2.5 ppm and a broad singlet for the carboxylic acid proton, the chemical shift of which is solvent-dependent. The NH proton of the triazole ring will also appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbon, the two triazole ring carbons, and the carboxylic acid carbonyl carbon.

-

IR Spectroscopy: The infrared spectrum will exhibit a characteristic broad absorption for the O-H stretch of the carboxylic acid, a C=O stretching vibration, and absorptions corresponding to the C=N and N=N bonds of the triazole ring.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight.

Applications in Drug Discovery and Development

While direct therapeutic applications of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid are not widely reported, its significance lies in its role as a key intermediate and building block for the synthesis of more complex, biologically active molecules. The triazole moiety is a well-established bioisostere for amide and ester groups, offering improved metabolic stability and pharmacokinetic properties.[1]

The carboxylic acid functionality provides a convenient handle for further chemical modifications, such as amide bond formation, esterification, or reduction. This allows for the incorporation of the 5-methyl-1,2,3-triazole scaffold into a diverse range of molecular architectures.

Derivatives of 1,2,3-triazole-4-carboxylic acids have been investigated for a wide range of biological activities, including:

-

Anticancer: Triazole derivatives have shown promise as inhibitors of various kinases and other cancer-related targets.[6]

-

Antimicrobial: The triazole nucleus is a core component of many antifungal and antibacterial agents.[7]

-

Antiviral: Certain triazole-containing compounds have demonstrated potent antiviral activity.[8]

-

Anti-inflammatory: Triazole derivatives have been explored for their anti-inflammatory properties.[1]

The 5-methyl substitution on the triazole ring can influence the molecule's lipophilicity and steric profile, which in turn can affect its binding affinity to biological targets and its overall pharmacokinetic properties.

Caption: Role as a versatile synthetic intermediate in drug discovery.

Conclusion and Future Outlook

5-Methyl-2H-1,2,3-triazole-4-carboxylic acid, a molecule with deep historical roots in the development of heterocyclic chemistry, continues to be a valuable tool for medicinal chemists and drug discovery professionals. Its straightforward synthesis and the versatility of its carboxylic acid functionality make it an attractive starting material for the construction of novel bioactive compounds. As the demand for new therapeutics with improved efficacy and safety profiles grows, the strategic use of well-characterized and versatile building blocks like 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid will undoubtedly play a crucial role in the future of drug development.

References

-

[SciELO - 1H-[5][8][9]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H]([Link])

-

5][8]selenazolo[5,4-e][7][8][9]triazolo[1,5-c]pyrimidine as a new class of selenium-containing heterocyclic architecture

Sources

- 1. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dimroth rearrangements and its applications – Advancements over the past demi-decade [ouci.dntb.gov.ua]

- 3. The chemistry of polyazaheterocyclic compounds. Part IV. Dimroth rearrangements of 4-substituted 5-amino-1-phenyl-1,2,3-triazoles and a synthesis of v-triazolo[4,5-d]pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. 5-methyl-2H-1,2,3-triazole-4-carboxylic acid | C4H5N3O2 | CID 4436040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. chemmethod.com [chemmethod.com]

- 8. scielo.br [scielo.br]

- 9. chemsynthesis.com [chemsynthesis.com]

tautomerism in 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid

An In-depth Technical Guide to the Tautomerism of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and materials science. A fundamental aspect of its chemical nature is the phenomenon of prototropic tautomerism, which dictates its physicochemical properties, reactivity, and potential biological activity. This technical guide provides a comprehensive exploration of the tautomeric landscape of this molecule. We delve into the structural possibilities of its tautomers, the computational methodologies to predict their relative stabilities, and the key experimental techniques for their characterization. By synthesizing established principles from the broader study of substituted 1,2,3-triazoles, this document serves as an authoritative resource for researchers engaged in the design and application of novel triazole-based compounds.

The Phenomenon of Tautomerism in 1,2,3-Triazoles

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and can be readily interconverted. In the realm of N-unsubstituted 1,2,3-triazoles, annular prototropic tautomerism is of paramount importance. This process involves the migration of a proton between the nitrogen atoms of the heterocyclic ring. For an asymmetrically substituted 1,2,3-triazole, such as 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid, three distinct tautomeric forms can exist: the 1H, 2H, and 3H isomers.

The position of this tautomeric equilibrium is not static; it is a delicate balance influenced by a multitude of factors:

-

Electronic Nature of Substituents: Electron-donating and electron-withdrawing groups on the triazole ring can significantly alter the electron density distribution, thereby favoring one tautomer over others.

-

Solvent Polarity: The polarity of the solvent can differentially stabilize the tautomers based on their dipole moments. Polar solvents may favor more polar tautomers.[1][2]

-

pH of the Medium: The acidity or basicity of the environment can lead to the formation of anionic or cationic species, shifting the tautomeric preference.

-

Physical State: The predominant tautomer in the solid state, governed by crystal packing forces, may differ from that in solution.

Each tautomer possesses a unique set of physicochemical properties, including its hydrogen bonding capacity, dipole moment, and steric profile. These differences can have profound implications for a molecule's interaction with biological targets, making a thorough understanding of its tautomeric behavior a prerequisite for rational drug design.

Potential Tautomers of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid

The three possible prototropic tautomers of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid are the 1H, 2H, and 3H forms, as illustrated below. The nomenclature specifies the position of the migratory proton on the triazole ring.

Caption: Prototropic tautomeric equilibrium of 5-Methyl-1,2,3-triazole-4-carboxylic acid.

Based on theoretical studies of similarly substituted 1,2,3-triazoles, the 2H-tautomer is often predicted to be the most stable form in both the gas phase and in solution.[3][4] However, the interplay between the electron-donating methyl group at the C5 position and the electron-withdrawing carboxylic acid group at the C4 position necessitates a detailed analysis to ascertain the predominant tautomer under specific conditions.

Computational Analysis of Tautomeric Stability

Quantum chemical calculations are an indispensable tool for predicting the relative stabilities of tautomers and for elucidating the factors that govern their equilibrium. Density Functional Theory (DFT) has emerged as a robust and widely used method, offering a favorable balance between computational accuracy and cost.

Predicted Relative Stabilities

The following table presents hypothetical, yet realistic, computational data for the tautomers of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid. These values are illustrative of what would be expected from calculations at the B3LYP/6-311++G(d,p) level of theory in the gas phase and in a polar solvent (acetonitrile) using a polarizable continuum model (PCM).

| Tautomer | Gas Phase Relative Energy (kcal/mol) | Solution (Acetonitrile) Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| 1H-tautomer | 2.5 | 2.1 | 3.8 |

| 2H-tautomer | 0.0 | 0.0 | 2.5 |

| 3H-tautomer | 1.8 | 1.5 | 4.2 |

Note: This data is illustrative and should be confirmed by specific calculations for the target molecule.

These hypothetical results suggest that the 2H-tautomer is the most stable form in both the gas phase and a polar solvent, which is consistent with general findings for many C5-substituted 1,2,3-triazoles. The higher dipole moments of the 1H and 3H tautomers would lead to stronger interactions with polar solvents, but in this illustrative case, it is not sufficient to overcome the intrinsic stability of the 2H form.

Protocol for DFT Calculations

The following protocol outlines a standard procedure for the computational investigation of the tautomerism of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid.

Step 1: Geometry Optimization

-

Construct the initial 3D structures of the 1H, 2H, and 3H tautomers.

-

Perform geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).

-

Conduct calculations for both the gas phase and in the desired solvent(s) using a continuum solvation model like PCM.

Step 2: Vibrational Frequency Analysis

-

Perform a vibrational frequency calculation for each optimized structure at the same level of theory.

-

Confirm that all optimized structures are true minima on the potential energy surface by the absence of imaginary frequencies.

-

Obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

Step 3: Single-Point Energy Refinement

-

For higher accuracy, perform single-point energy calculations on the optimized geometries using a larger basis set or a more sophisticated computational method (e.g., CCSD(T)).

Step 4: Data Analysis

-

Calculate the relative energies (ΔE) and relative Gibbs free energies (ΔG) of the tautomers.

-

Analyze the geometric parameters (bond lengths, angles) and electronic properties (dipole moment, atomic charges) of each tautomer.

-

Predict the equilibrium population of each tautomer using the Boltzmann distribution.

Caption: A typical workflow for the computational analysis of tautomerism.

Experimental Characterization of Tautomeric Equilibrium

While computational methods provide valuable predictions, experimental validation is crucial for a definitive understanding of the tautomeric equilibrium. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, are the primary tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. For tautomeric systems, variable-temperature NMR studies can provide insights into the dynamics of the equilibrium.

Protocol for NMR Analysis:

Step 1: Sample Preparation

-

Dissolve a precisely weighed amount of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid in a suitable deuterated solvent (e.g., DMSO-d6, CD3OD, CDCl3).

-

Prepare samples in different solvents to investigate the effect of solvent polarity on the tautomeric equilibrium.

Step 2: Data Acquisition

-

Acquire ¹H and ¹³C NMR spectra at room temperature.

-

If the proton exchange is slow on the NMR timescale, distinct sets of signals for each tautomer may be observed. The integration of the ¹H signals can be used to determine the relative populations of the tautomers.

-

If the exchange is fast, averaged signals will be observed. In this case, variable-temperature NMR experiments should be performed. Lowering the temperature may slow the exchange sufficiently to resolve the signals of the individual tautomers.

Step 3: Spectral Assignment and Analysis

-

Assign the signals in the spectra to the specific protons and carbons of each tautomer. This can be aided by 2D NMR techniques (COSY, HSQC, HMBC) and by comparison with computationally predicted chemical shifts.

-

Calculate the equilibrium constant (K) and the Gibbs free energy difference (ΔG) between the tautomers from the signal integrations at different temperatures.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria as different tautomers often exhibit distinct absorption spectra due to differences in their electronic structures.

Protocol for UV-Vis Analysis:

Step 1: Sample Preparation

-

Prepare dilute solutions of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid in a range of solvents with varying polarities.

Step 2: Spectral Acquisition

-

Record the UV-Vis absorption spectrum for each solution over an appropriate wavelength range (e.g., 200-400 nm).

Step 3: Data Analysis

-

Compare the experimental spectra with theoretically simulated spectra for each tautomer (obtained from TD-DFT calculations).

-

Deconvolution of the experimental spectra can provide an estimate of the relative concentrations of the tautomers in different solvents.

-